5-Bromomethyl-2-chloro-quinoline

Catalog No.
S8804127
CAS No.
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromomethyl-2-chloro-quinoline

Product Name

5-Bromomethyl-2-chloro-quinoline

IUPAC Name

5-(bromomethyl)-2-chloroquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c11-6-7-2-1-3-9-8(7)4-5-10(12)13-9/h1-5H,6H2

InChI Key

OJSBPEBCVHMOSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)CBr

5-Bromomethyl-2-chloroquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a bromomethyl group at the fifth position and a chlorine atom at the second position of the quinoline ring. Its molecular formula is C10H7BrClN\text{C}_{10}\text{H}_{7}\text{BrClN} with a molecular weight of approximately 256.53 g/mol. Quinoline derivatives, including 5-bromomethyl-2-chloroquinoline, are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, allowing for the formation of various derivatives.
  • Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different biological activities.
  • Reduction: Reduction reactions can convert the quinoline structure into tetrahydroquinoline derivatives, altering its properties and activities .

The biological activity of 5-bromomethyl-2-chloroquinoline has been investigated for its potential antimicrobial and antimalarial properties. Studies suggest that it may inhibit certain enzymes by binding to their active sites, disrupting their functions. Additionally, it has shown promise in interacting with nucleic acids, potentially affecting DNA and RNA synthesis .

Several synthetic routes have been developed for producing 5-bromomethyl-2-chloroquinoline:

  • Bromination of 2-Chloroquinoline: A common method involves the bromination of 2-chloroquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
  • Alternative Synthetic Routes: Other methods may include the use of different brominating agents or conditions to optimize yield and purity. Continuous flow processes are also employed in industrial settings to enhance efficiency and scalability .

5-Bromomethyl-2-chloroquinoline has various applications across different fields:

  • Medicinal Chemistry: It is explored as a lead compound for developing new drugs, particularly in anticancer and antiviral research.
  • Antimicrobial Agents: Its potential to act against bacterial and parasitic infections makes it valuable in pharmaceutical development.
  • Dyes and Catalysts: The compound is also utilized in creating dyes and as a catalyst in organic reactions .

Interaction studies indicate that 5-bromomethyl-2-chloroquinoline can effectively bind to various biological targets, including enzymes and receptors. Its mechanism involves competitive inhibition where it occupies active sites on enzymes, thereby blocking substrate access. Furthermore, its interactions with nucleic acids suggest potential applications in gene therapy or as an antiviral agent .

Several compounds share structural similarities with 5-bromomethyl-2-chloroquinoline. These include:

Compound NameKey DifferencesUnique Features
2-ChloroquinolineLacks the bromomethyl groupLess reactive in nucleophilic substitution
4-BromomethylquinolineLacks the chlorine atomMay exhibit different biological activities
2-BromoquinolineLacks the methyl groupInfluences solubility and interaction properties

5-Bromomethyl-2-chloroquinoline stands out due to its unique combination of both bromomethyl and chlorine substituents on the quinoline ring. This dual substitution enhances its reactivity and potential for diverse chemical transformations, making it particularly valuable in synthetic and medicinal chemistry .

5-Bromomethyl-2-chloro-quinoline (IUPAC name: 5-(bromomethyl)-2-chloroquinoline) features a quinoline backbone substituted with a bromomethyl group at position 5 and a chlorine atom at position 2. Its molecular formula is C₁₀H₇BrClN, with a molecular weight of 276.53 g/mol. The structure combines the π-electron-deficient pyridine ring with the aromatic benzene ring, enabling diverse reactivity patterns.

Structural Features:

  • Quinoline Core: A bicyclic system with a pyridine ring fused to a benzene ring.
  • Substituents:
    • Bromomethyl (-CH₂Br) at C5: Enhances electrophilic substitution potential.
    • Chloro (-Cl) at C2: Directs further functionalization via halogen-metal exchange.

The SMILES notation for this compound is ClC1=NC2=CC=C(CBr)C=C2C=C1, reflecting its substitution pattern.

Historical Development of Halogenated Quinoline Derivatives

Halogenated quinolines have evolved from natural product isolation to targeted synthetic analogs. Early examples like chloroquine (antimalarial) and bedaquiline (antitubercular) underscored the role of halogens in enhancing bioavailability and target binding. The introduction of bromomethyl groups, as seen in 5-(bromomethyl)quinoline (CAS: 1260796-73-3), expanded applications in cross-coupling reactions and prodrug synthesis.

Significance in Heterocyclic Chemistry Research

Quinoline derivatives are pivotal in drug discovery due to their:

  • Electrophilic Reactivity: Facilitates substitutions at C3, C6, and C8 positions.
  • Biological Activity: Demonstrated antitubercular, anticancer, and anti-inflammatory effects.
  • Synthetic Versatility: Bromomethyl and chloro groups serve as handles for Suzuki-Miyaura couplings and nucleophilic displacements.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

254.94504 g/mol

Monoisotopic Mass

254.94504 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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